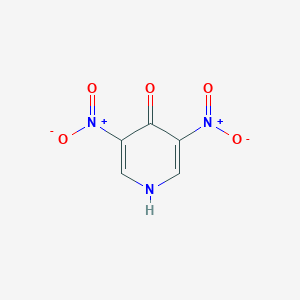

3,5-Dinitro-4-hydroxypyridine

Vue d'ensemble

Description

3,5-Dinitro-4-hydroxypyridine is a chemical compound with the molecular formula C5H3N3O5. It is a derivative of pyridine, characterized by the presence of two nitro groups at positions 3 and 5, and a hydroxyl group at position 4.

Mécanisme D'action

Target of Action

It is known that this compound is a nitro-group substituted pyridine derivative .

Mode of Action

They cause inhibition of lateral root development and swelling of the root tip, indicating disruption of the mitotic process .

Biochemical Pathways

In Arthrobacter sp. IN13, the initial hydroxylation of 4-hydroxypyridine is catalyzed by a flavin-dependent monooxygenase (KpiA). The product of the monooxygenase reaction, 3,4-dihydroxypyridine, undergoes an oxidative opening of the ring performed by a hypothetical amidohydrolase (KpiC) .

Analyse Biochimique

Biochemical Properties

3,5-Dinitro-4-hydroxypyridine is soluble in DMSO and DMF . It has been analyzed in aerobic biodegradability and degradation kinetics studies

Molecular Mechanism

It’s known that the steric hindrance effect is a decisive factor for structural stability

Temporal Effects in Laboratory Settings

The peak temperature of this compound is 319.2 °C . The kinetic equation of the major exothermic decomposition reaction has been studied

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-4-hydroxypyridine typically involves nitration reactions. One common method is the nitration of 4-hydroxypyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dinitro-4-hydroxypyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of 3,5-diamino-4-hydroxypyridine.

Substitution: Formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, DNHP serves as a crucial building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. For instance, the hydroxyl group can be oxidized to form quinones, while nitro groups can be selectively reduced to amines .

Biological Activities

Recent studies have highlighted the potential biological activities of DNHP:

- Antimicrobial Properties : DNHP has shown promising results in inhibiting the growth of various microorganisms. Its derivatives have been evaluated for their activity against protozoal infections like Leishmania and African trypanosomiasis .

- Anticancer Activity : Investigations into its anticancer properties are ongoing, with preliminary findings suggesting that it may interfere with cellular processes involved in cancer proliferation .

Table 2: Biological Activity Studies

| Activity Type | Test Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | Leishmania spp. | Effective |

| Anticancer | Various cancer cell lines | Promising |

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug development. Its structure allows for modifications that could enhance efficacy against specific targets in disease pathways. For example, derivatives of DNHP have been synthesized to improve selectivity and potency against tubulin in protozoan parasites .

Material Science Applications

In material science, DNHP is utilized in developing novel materials with specific electronic properties. Its derivatives are being explored for applications in nonlinear optics due to their unique electronic configurations that allow for efficient light manipulation .

Table 3: Material Science Applications

| Application Type | Description |

|---|---|

| Nonlinear Optical Materials | Used for developing materials with specific optical properties |

Case Study 1: Synthesis of Dinitropyridines

A recent study demonstrated an efficient method for synthesizing 4-substituted 3,5-dinitro-1,4-dihydropyridines via multi-component reactions involving β-formyl-β-nitroenamines and aldehydes. This method yielded high purity products suitable for further functionalization .

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial activity of DNHP derivatives against Leishmania species. The results indicated that certain modifications significantly enhanced their efficacy compared to unmodified compounds, suggesting a pathway for developing new antiprotozoal drugs .

Comparaison Avec Des Composés Similaires

- 2,4-Dinitro-6-hydroxypyridine

- 3,5-Dinitro-2-hydroxypyridine

- 3,5-Dinitro-4-methoxypyridine

Comparison: 3,5-Dinitro-4-hydroxypyridine is unique due to the specific positioning of its nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for specific research applications .

Activité Biologique

3,5-Dinitro-4-hydroxypyridine (DNHP) is a pyridine derivative characterized by two nitro groups and a hydroxyl group. This compound has garnered attention in scientific research due to its unique structural properties and biological activities , particularly its potential antimicrobial and anticancer effects.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 183.09 g/mol

- Solubility : Soluble in DMSO and DMF

- Melting Point : 319.2 °C

The presence of nitro groups at positions 3 and 5, along with a hydroxyl group at position 4, confers distinct chemical reactivity and biological activity compared to other pyridine derivatives.

The biological activity of DNHP is primarily attributed to its ability to interact with various molecular targets. The nitro groups can undergo redox reactions, producing reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids. The hydroxyl group enhances the compound's reactivity through hydrogen bonding, influencing its interactions with enzymes .

Target Pathways

Research indicates that DNHP disrupts mitotic processes in plant roots, leading to inhibition of lateral root development and swelling of root tips. This suggests potential applications in herbicide development or as a biochemical tool for studying plant growth mechanisms.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of DNHP against various pathogens:

- In vitro Studies : DNHP has demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values indicate strong efficacy, comparable to established antibiotics .

- Case Study : A study involving the synthesis of Mannich bases derived from pyridine-4-ones showed that derivatives of DNHP exhibited enhanced antimicrobial properties against Candida albicans and Staphylococcus aureus, with promising quantitative structure-activity relationship (QSAR) models supporting these findings .

Anticancer Activity

Research has also explored the anticancer potential of DNHP:

- Cell Line Studies : In laboratory settings, DNHP has been tested on various cancer cell lines, showing cytotoxic effects that warrant further investigation for potential therapeutic applications.

- Mechanistic Insights : The compound’s ability to induce apoptosis in cancer cells has been linked to its interaction with specific signaling pathways, although detailed mechanisms remain under investigation .

Comparative Analysis

To better understand the unique properties of DNHP, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | High | Moderate | Unique positioning of nitro/hydroxyl groups |

| 2,4-Dinitro-6-hydroxypyridine | Moderate | Low | Different substitution pattern |

| 3,5-Dinitro-2-hydroxypyridine | Low | Moderate | Variance in nitro group positioning |

Propriétés

IUPAC Name |

3,5-dinitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O5/c9-5-3(7(10)11)1-6-2-4(5)8(12)13/h1-2H,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHTYORYOUQZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908877 | |

| Record name | 3,5-Dinitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10425-71-5 | |

| Record name | 3,5-Dinitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10425-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.